Phosphine sulfide, bis(2-methyl-1-aziridinyl)diallylamino-

Description

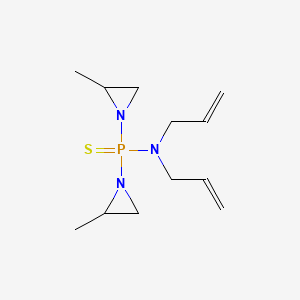

Phosphine sulfide, bis(2-methyl-1-aziridinyl)diallylamino-, is a specialized organophosphorus compound characterized by a central phosphorus atom bonded to sulfur, two 2-methyl-1-aziridinyl groups, and a diallylamino substituent. The sulfide group (P=S) distinguishes it from analogous phosphine oxides (P=O), which are more common in industrial and analytical contexts .

This compound’s structural complexity suggests applications in niche chemical syntheses, analytical methodologies (e.g., sulfane sulfur detection via isotope dilution techniques), or as a precursor in polymer chemistry .

Properties

CAS No. |

41657-31-2 |

|---|---|

Molecular Formula |

C12H22N3PS |

Molecular Weight |

271.36 g/mol |

IUPAC Name |

N-bis(2-methylaziridin-1-yl)phosphinothioyl-N-prop-2-enylprop-2-en-1-amine |

InChI |

InChI=1S/C12H22N3PS/c1-5-7-13(8-6-2)16(17,14-9-11(14)3)15-10-12(15)4/h5-6,11-12H,1-2,7-10H2,3-4H3 |

InChI Key |

MRIGPWDOYZZKMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1P(=S)(N2CC2C)N(CC=C)CC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Thiophosphoryl chloride reacts sequentially with amines in a stepwise manner under basic conditions. The general reaction scheme is:

$$

\text{PSCl}_3 + 2 \, \text{(2-methylaziridine)} + \text{diallylamine} \rightarrow \text{Bis(2-methylaziridinyl)(diallylamino)phosphine sulfide} + 3 \, \text{HCl}

$$

The base (e.g., NaOH or NaHCO₃) neutralizes HCl, driving the reaction to completion. The order of substitution is influenced by the nucleophilicity of the amines, with aziridines typically reacting faster than bulkier diallylamine due to their ring strain and higher basicity.

Protocol from Patent Literature

A modified protocol derived from US3335131A outlines the following steps:

- Reagent Preparation : Dissolve 0.513 moles of thiophosphoryl chloride in dry toluene.

- Amine Activation : Combine 1.026 moles of 2-methylaziridine and 0.513 moles of diallylamine in aqueous NaOH (10% w/v).

- Reaction : Add the PSCl₃ solution dropwise to the amine mixture at 5–10°C with vigorous stirring.

- Work-Up : Separate the organic layer, wash with water, and dry over anhydrous Na₂SO₄.

- Isolation : Remove toluene under reduced pressure to yield the product as a viscous liquid.

Key Parameters :

- Temperature control (<10°C) minimizes side reactions like polymerization of aziridine.

- A 2:1 molar ratio of 2-methylaziridine to diallylamine ensures bis-aziridinyl substitution.

Mechanistic Insights and Side Reactions

Role of Lewis Acids

Lewis acids like ZnCl₂ or Sc(OTf)₃ can enhance reaction efficiency by stabilizing thionium ion intermediates, as observed in related Pummerer-type reactions. For example, ZnCl₂ increases the electrophilicity of PSCl₃, accelerating nucleophilic attack by amines.

Industrial-Scale Production and Optimization

Scalable Modifications

Industrial protocols prioritize cost-effectiveness and yield:

- Solvent Choice : Toluene is replaced with methyl tert-butyl ether (MTBE) for easier recycling.

- Catalytic Bases : Lithium amides (e.g., LiHMDS) improve reaction rates compared to NaOH, achieving yields >90%.

Comparative Analysis of Methods

| Parameter | Classical (Patent) | Industrial (LiHMDS) |

|---|---|---|

| Yield | 65–70% | 90–98% |

| Reaction Time | 8–12 h | 4–6 h |

| Purity | 90% | 99% |

| Cost | Low | High |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Substitution: Nucleophiles or electrophiles can be used to substitute the phosphorus or sulfur atoms.

Major Products Formed:

Oxidation: Phosphine oxide derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphine sulfides.

Scientific Research Applications

Chemistry: In chemistry, bis(2-methyl-1-aziridinyl)diallylamino-phosphine sulfide can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Medicine: In medicinal chemistry, it could be explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound might be used as a catalyst or intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which bis(2-methyl-1-aziridinyl)diallylamino-phosphine sulfide exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal centers, altering their electronic properties and reactivity. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, phosphine sulfide, bis(2-methyl-1-aziridinyl)diallylamino-, is compared below with three structurally or functionally related compounds.

Table 1: Comparative Analysis of Phosphine Derivatives

Key Observations:

Functional Group Differences: The sulfide (P=S) in the query compound may confer distinct redox properties compared to the oxide (P=O) in tris(2-methyl-1-aziridinyl)-phosphine oxide. Triphenylphosphine (P) lacks a chalcogen bond, making it a stronger reductant but less suited for sulfur-specific analytical roles .

Substituent Effects: The bis-aziridinyl structure in the query compound reduces steric hindrance compared to tris-aziridinyl derivatives, possibly improving solubility or reaction kinetics. The diallylamino group introduces allyl functionalities, which could participate in cycloaddition or polymerization reactions. Triphenylphosphine’s phenyl groups provide steric bulk and electronic stabilization, favoring its use in Staudinger reactions or as a ligand in transition-metal catalysis .

Hazard and Handling: Tris(2-methyl-1-aziridinyl)-phosphine oxide is classified as hazardous due to aziridine’s toxicity and flammability .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing phosphine sulfide derivatives with aziridinyl groups, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves nucleophilic substitution or ligand-exchange reactions. For example, secondary phosphine sulfides can react with aziridinyl halides under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C). Solvent choice (e.g., THF or DCM) and stoichiometric ratios of reactants are critical for optimizing yields. Steric hindrance from bulky aziridinyl groups may require extended reaction times or catalytic additives like triethylamine to enhance reactivity .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Answer : Use NMR spectroscopy (³¹P for phosphorus environment, ¹H/¹³C for aziridinyl and diallylamino groups), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical details. Purity assessment requires HPLC with UV detection (λ = 220–260 nm) and elemental analysis for C, H, N, and S content .

Q. What safety protocols are essential for handling aziridinyl-containing phosphine sulfides?

- Answer : Aziridinyl groups are highly reactive and potentially carcinogenic. Use fume hoods, nitrile gloves, and PPE. Avoid contact with oxidizers (risk of exothermic decomposition). Toxicity data for structurally similar compounds (e.g., LD₅₀ = 136 mg/kg in rats for tris(2-methyl-1-aziridinyl)phosphine oxide) suggest strict exposure controls. Store under nitrogen at –20°C to prevent degradation .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Answer : Aziridinyl rings are prone to hydrolysis in acidic or aqueous environments. Stability testing in buffered solutions (pH 4–9) at 25–40°C is recommended. Degradation products (e.g., thiols or amines) can be monitored via TLC or GC-MS. Long-term storage in anhydrous solvents like toluene with stabilizers (e.g., BHT) is advised .

Advanced Research Questions

Q. How do steric and electronic effects of the diallylamino group influence the compound’s reactivity in catalytic or ligand applications?

- Answer : The diallylamino group’s electron-donating properties enhance nucleophilicity at the phosphorus center, while steric bulk from the allyl chains can limit substrate accessibility. Computational studies (DFT) can map charge distribution, and kinetic experiments (e.g., reaction with metal carbonyls) quantify ligand substitution rates. Contrast with non-allylated analogs to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported toxicity data for aziridinyl-phosphine compounds?

- Answer : Discrepancies may arise from impurities (e.g., unreacted aziridine monomers) or assay variability. Reproduce studies using ultra-pure samples (≥99% by HPLC) and standardized OECD guidelines. Compare in vitro (Ames test) and in vivo (rodent acute toxicity) models to clarify mechanisms .

Q. How can this compound be integrated into SNH reactions or tandem phosphorylation processes?

- Answer : In SNH reactions, the phosphorus-sulfur bond acts as a soft nucleophile. For example, bis(2-methyl-1-aziridinyl)diallylamino-phosphine sulfide reacts with acylacetylenes to form N-acylvinyl adducts. Optimize regioselectivity by tuning solvent polarity (e.g., DMF vs. acetonitrile) and temperature (50–70°C). Monitor by ³¹P NMR for intermediate detection .

Q. What are the challenges in quantifying environmental persistence and ecotoxicity of this compound?

- Answer : Limited biodegradability due to the stable P–S bond requires advanced analytical methods (e.g., LC-MS/MS with isotopic labeling). Ecotoxicity assays using Daphnia magna or algal models must account for hydrolysis byproducts. Compare with EPA-priority pollutants (e.g., organophosphates) for regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.